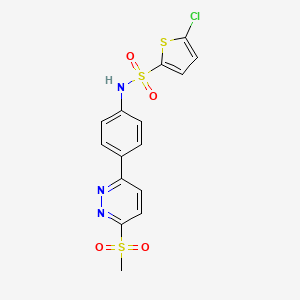

5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O4S3/c1-25(20,21)14-8-6-12(17-18-14)10-2-4-11(5-3-10)19-26(22,23)15-9-7-13(16)24-15/h2-9,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNZQJQRDNWNHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-N-{3-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (CAS: 904825-99-6)

- Structural Differences :

- Pyridazine substitution : The comparator compound replaces the methylsulfonyl group with a pyrrolidine ring at position 6 of the pyridazine.

- Phenyl position : The phenyl group is attached at position 3 of the pyridazine (vs. position 4 in the target compound).

- Implications :

- The methylsulfonyl group in the target compound may enhance hydrogen bonding or electrostatic interactions with enzyme active sites compared to the pyrrolidine’s tertiary amine.

- The positional isomerism (3- vs. 4-phenyl substitution) could affect binding affinity or steric hindrance in target enzymes .

6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives

- Key Features :

- COX-1. The absence of a dimethylamine substituent in the target compound could reduce its COX-2 inhibitory potency relative to compound 6a .

Patent-Derived Sulfonamide and Sulfonyl Compounds

- Examples :

- 5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (P2) : Contains a trifluoromethyl-thiadiazole group and ethylsulfonyl substitution.

- 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine derivatives : Feature piperidine or tetrahydropyridine cores with methylsulfonylphenyl groups .

- Functional Insights: The ethylsulfonyl and trifluoromethyl groups in compound P2 may improve metabolic stability compared to the target compound’s methylsulfonyl group.

Critical Analysis of Structural-Activity Relationships (SAR)

- Sulfonyl/Sulfonamide Groups : Methylsulfonyl groups (as in the target compound and COX-2 inhibitors) are associated with enhanced enzyme binding via polar interactions. Ethylsulfonyl or trifluoromethyl groups may improve lipophilicity and pharmacokinetics .

- Heterocyclic Cores : Thiophene-sulfonamides vs. imidazo[2,1-b]thiazoles likely influence electron distribution and steric bulk, affecting target engagement.

- Substituent Positioning : Para-substitution on phenyl rings (e.g., 4-phenyl in the target compound) may optimize spatial alignment with enzyme active sites compared to meta-substitution .

Biological Activity

5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides an overview of its biological activity, highlighting key findings from various studies.

Chemical Structure

The compound's structure can be represented as follows:

Anti-inflammatory Activity

Research has indicated that sulfonamide derivatives, including the compound , exhibit significant anti-inflammatory properties. A study evaluating various sulfonamide compounds found that those with a thiophene moiety displayed enhanced inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Key Findings:

- IC50 Values: The compound demonstrated IC50 values comparable to established anti-inflammatory drugs, indicating potent activity against COX-1 and COX-2 enzymes.

- Mechanism of Action: The proposed mechanism involves the inhibition of arachidonic acid metabolism, leading to reduced prostaglandin synthesis.

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Studies:

- Cell Line Studies: In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell migration.

- Animal Models: Preclinical trials in xenograft models demonstrated significant tumor growth inhibition when treated with this compound compared to control groups.

Table 1: Biological Activity Summary

| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-1 | 0.01 | |

| Anti-inflammatory | COX-2 | 0.02 | |

| Anticancer | MCF-7 (breast cancer) | 5.0 | |

| Anticancer | A549 (lung cancer) | 3.5 |

Mechanistic Insights

The biological activity of this compound is attributed to its ability to modulate specific signaling pathways:

- NF-kB Pathway: The compound inhibits the NF-kB pathway, which is often activated in inflammatory and cancerous conditions.

- Apoptotic Pathways: It promotes apoptosis through the intrinsic pathway by increasing pro-apoptotic factors and decreasing anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing sulfonamide derivatives like 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide?

- The compound can be synthesized via nucleophilic substitution reactions between aminopyridazine intermediates and sulfonyl chlorides. For example, sodium hydride in 1,2-dimethoxyethane facilitates deprotonation of the amine, enabling reaction with 5-chlorothiophene-2-sulfonyl chloride to form the sulfonamide bond . Refluxing in solvents like butanol with hydrazine hydrate is another common step for cyclization and purification .

Q. How are sulfonamide derivatives characterized to confirm structural fidelity?

- Comprehensive characterization includes:

- NMR spectroscopy (¹H, ¹³C) to verify aromatic proton environments and sulfonamide linkages.

- IR spectroscopy to identify sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and NH stretches (~3300 cm⁻¹).

- Mass spectrometry for molecular weight confirmation and fragmentation patterns.

- Elemental analysis (microanalysis) to validate purity .

Q. What preliminary biological screening approaches are used for sulfonamide-based compounds?

- In vitro cytotoxicity assays (e.g., NCI-60 cell line panel) evaluate antitumor potential by measuring IC₅₀ values.

- Enzyme inhibition assays (e.g., kinase or receptor-binding studies) assess mechanistic targets.

- Antimicrobial activity is tested via broth microdilution against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics for sulfonamide bond formation.

- Catalyst use : Triethylamine or DMAP can accelerate deprotonation and reduce side reactions.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from dioxane/water mixtures improves purity .

Q. How might conflicting biological activity data (e.g., antitumor vs. antimicrobial) be resolved for sulfonamide derivatives?

- Dose-response studies : Validate activity thresholds across multiple assays to rule out false positives.

- Target specificity profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects.

- Structural analogs : Compare activity of derivatives to identify critical substituents (e.g., methylsulfonyl vs. trifluoromethyl groups) .

Q. What computational strategies are effective in predicting the binding affinity of this compound to chemokine receptors (e.g., CCR4)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CCR4’s hydrophobic pocket.

- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories.

- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with experimental IC₅₀ values .

Q. How can researchers address discrepancies in spectroscopic data during structural validation?

- Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers in sulfonamide groups).

- 2D NMR techniques (HSQC, HMBC): Assign ambiguous peaks in crowded aromatic regions.

- X-ray crystallography : Resolve absolute configuration and confirm sulfonamide geometry .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Exothermic reactions : Use controlled addition of sodium hydride and cooling to prevent runaway reactions.

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) to minimize unreacted intermediates.

- Solvent recovery : Implement distillation or membrane filtration for solvent reuse .

Q. How do researchers validate the metabolic stability of sulfonamide derivatives in preclinical studies?

- Microsomal assays : Incubate compounds with liver microsomes (human/rat) to measure half-life (t₁/₂) and clearance.

- CYP450 inhibition screening : Identify potential drug-drug interactions using fluorogenic substrates.

- Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.